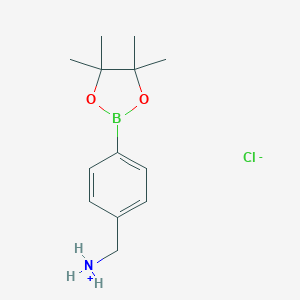

![molecular formula C8H5ClO3 B113165 7-Chloro-benzo[1,3]dioxole-5-carbaldehyde CAS No. 88525-51-3](/img/structure/B113165.png)

7-Chloro-benzo[1,3]dioxole-5-carbaldehyde

Übersicht

Beschreibung

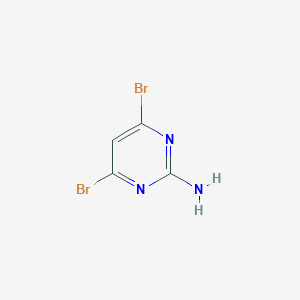

7-Chloro-benzo[1,3]dioxole-5-carbaldehyde is an organic compound with the molecular formula C8H5ClO3 . It contains 18 bonds in total, including 13 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 aldehyde (aromatic), and 2 ethers (aromatic) .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, noble ligands of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) were prepared via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .Molecular Structure Analysis

The molecular structure of 7-Chloro-benzo[1,3]dioxole-5-carbaldehyde includes a five-membered ring, a six-membered ring, and a nine-membered ring. It also contains an aldehyde group and two aromatic ethers .Physical And Chemical Properties Analysis

7-Chloro-benzo[1,3]dioxole-5-carbaldehyde has a molecular weight of 184.57 g/mol. It contains 18 bonds in total, including 13 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 aldehyde (aromatic), and 2 ethers (aromatic) .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antioxidant Properties

Compounds derived from 7-Chloro-benzo[1,3]dioxole-5-carbaldehyde have demonstrated notable antimicrobial and analgesic activities. For instance, derivatives synthesized from 5,7-dichloro-2-hydrazino-1,3-benzoxazole showed pronounced antimicrobial and analgesic activities and exhibited significant receptor affinity during molecular docking studies (Jayanna et al., 2013). Similarly, novel 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline derivatives exhibited encouraging antibacterial and antioxidant activities (Jayanna et al., 2013).

Synthesis of Fused Ring Heterocycles

The molecule has been a key ingredient in synthesizing various fused ring heterocycles. For example, 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde was used to form tricyclic heterocycles through intramolecular 1,3-dipolar cycloaddition reactions, indicating its utility in constructing biologically active fused heterocycles (Gaonkar & Rai, 2010).

Synthesis of Bioactive Molecules

The molecule has been instrumental in the synthesis of various bioactive compounds. For instance, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was used to generate reduced bipyrazoles, which were then further processed to form compounds with potential applications in various biological activities (Cuartas et al., 2017). Additionally, coumarin derivatives synthesized from 4-amino-7-chloro-2-oxo-2H-chromen-3-carbaldehyde demonstrated bacteriostatic and bactericidal activities, further emphasizing the role of these compounds in antibacterial applications (Behrami & Vaso, 2017).

Wirkmechanismus

Target of Action

It has been used in the synthesis of noble ligands for the detection of carcinogenic lead .

Mode of Action

It’s known that it’s used in the synthesis of ligands that can detect carcinogenic lead

Biochemical Pathways

It’s known that the compound plays a role in the detection of carcinogenic lead

Result of Action

It’s known that the compound is used in the synthesis of ligands for the detection of carcinogenic lead

Eigenschaften

IUPAC Name |

7-chloro-1,3-benzodioxole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO3/c9-6-1-5(3-10)2-7-8(6)12-4-11-7/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFBUWLLIFJURHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C(=CC(=C2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350298 | |

| Record name | 7-Chloro-benzo[1,3]dioxole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-benzo[1,3]dioxole-5-carbaldehyde | |

CAS RN |

88525-51-3 | |

| Record name | 7-Chloro-benzo[1,3]dioxole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine](/img/structure/B113093.png)

![1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B113095.png)

![7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde](/img/structure/B113097.png)

![Imidazo[1,5-A]pyridine-5-carbaldehyde](/img/structure/B113110.png)